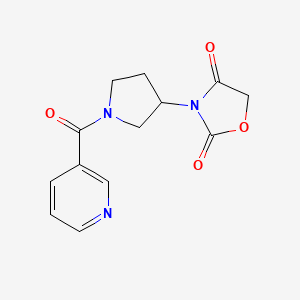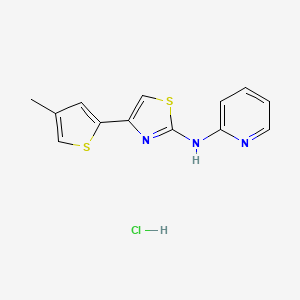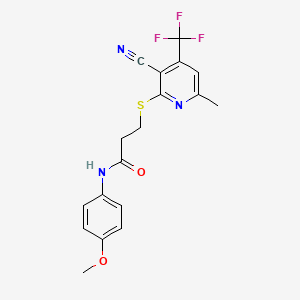![molecular formula C17H12F2N2O3S B2953510 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868375-82-0](/img/structure/B2953510.png)
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of the compound would likely involve the benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents and their positions on the rings.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. As mentioned, benzo[d]thiazole derivatives can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, 4-methylbenzo[d]thiazol-2-amine, a related compound, has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .科学的研究の応用
Synthesis and Characterization
The synthesis of compounds related to (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide often involves complex chemical reactions. For example, the preparation of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) through the reaction of 2-aminothiazole and 2,6-pyridinedicarboxylic acid showcases the intricate processes involved in synthesizing thiazolyl derivatives. These compounds are then used to create novel materials like magnetic nanoadsorbents, demonstrating their potential in environmental applications, such as the removal of heavy metals from industrial wastes (Zargoosh et al., 2015).
Antimicrobial Applications
Thiazolyl derivatives, similar in structure to the compound , have shown promising antimicrobial and antifungal activities. The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Novel Synthetic Pathways
Innovative synthetic methods for creating derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been developed, involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. These methods not only offer new routes for synthesizing complex molecules but also open up possibilities for creating a wide range of compounds with potential scientific research applications (Gabriele et al., 2006).
Metal-Induced Tautomerization
The study of metal-induced tautomerization of molecules like oxazole and thiazole to heterocyclic carbenes provides insights into the chemical behavior of such compounds. This knowledge can be crucial for understanding the reactivity and stability of related compounds in various chemical environments, potentially leading to the development of new catalytic processes or materials (Ruiz & Perandones, 2009).
作用機序
Target of Action
Similar compounds have been shown to target lysosomes and mitochondria , suggesting that this compound may also interact with these organelles.
Mode of Action
It has been suggested that similar compounds can generate reactive oxygen species (ros) when exposed to near-infrared (nir) light . This leads to oxidative stress, which can damage cellular structures and induce apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the generation of ROS can disrupt mitochondrial membrane potential (MMP), leading to mitochondrial dysfunction . This can trigger apoptosis through the intrinsic (mitochondrial) pathway of cell death .
Result of Action
The compound’s action results in the induction of apoptosis, leading to cell death . This can be beneficial in the context of cancer treatment, where the goal is to selectively kill cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of NIR light is necessary for the compound to generate ROS and exert its cytotoxic effects . Furthermore, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other biological molecules .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and how it is used. For example, 4-methylbenzo[d]thiazol-2-amine is associated with hazard statements H302-H315-H319-H335, indicating potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-15-10(19)6-9(18)7-14(15)25-17(21)20-16(22)13-8-23-11-4-2-3-5-12(11)24-13/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSXJABRYQBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
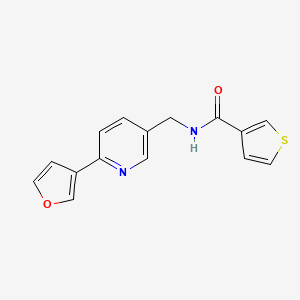
![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)

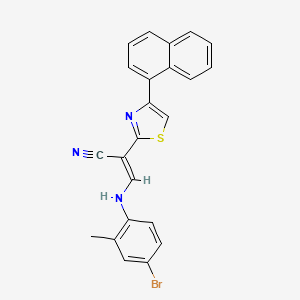
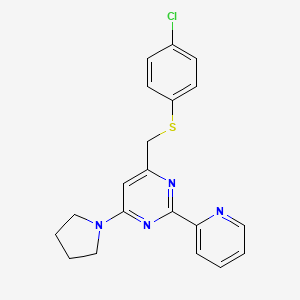
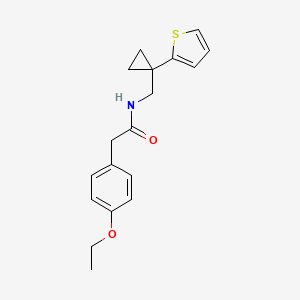
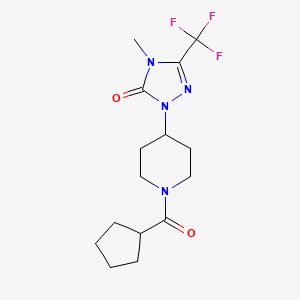
![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
